4-Bromo-3-hydroxyphenylacetonitrile
Description
4-Bromo-3-hydroxyphenylacetonitrile is an aromatic nitrile derivative featuring a bromine atom at the para position, a hydroxyl group at the meta position relative to the bromine, and an acetonitrile (-CH2CN) side chain. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the bromine atom may facilitate electrophilic substitution reactions. The nitrile group contributes to its reactivity, enabling transformations such as hydrolysis to carboxylic acids or participation in nucleophilic additions.
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
2-(4-bromo-3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2 |
InChI Key |
OTXGPFNUSGLWLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Polarity : The hydroxyl group in the target compound increases polarity (logP ~1.5 estimated) compared to methyl (logP ~2.8) or fluorinated analogs (logP ~2.3) .
- Thermal Stability : Nitrile-containing compounds generally exhibit high thermal stability, but the hydroxyl group may reduce decomposition temperatures due to hydrogen-bonding networks.
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